molecular formula C11H13ClO2 B13179205 2-(3-Chlorophenoxy)cyclopentan-1-ol

2-(3-Chlorophenoxy)cyclopentan-1-ol

Cat. No.: B13179205
M. Wt: 212.67 g/mol
InChI Key: AFQJHGUOOYMRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C11H13ClO2. It is a cyclopentanol derivative where a chlorophenoxy group is attached to the cyclopentane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)cyclopentan-1-ol typically involves the reaction of 3-chlorophenol with cyclopentanone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the phenol attacks the carbonyl carbon of the cyclopentanone, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-chlorophenoxy)cyclopentanone.

    Reduction: Formation of 2-(3-chlorophenoxy)cyclopentanol.

    Substitution: Formation of 2-(3-aminophenoxy)cyclopentan-1-ol or 2-(3-thiophenoxy)cyclopentan-1-ol.

Scientific Research Applications

Scientific Research Applications

Adenosine Receptor Agonists
2-(3-Chlorophenoxy)cyclopentan-1-ol is used in the synthesis of adenosine receptor agonists . Adenosine receptor agonists are a promising strategy for treating glaucoma, type 2 diabetes mellitus, pain, and epilepsy .

Case Study: A1R-Selective Agonists
N 6-2-(3-methoxyphenoxy)cyclopentyl-NECA, a compound derived from this compound, showed ∼1500-fold improved A 1R selectivity compared to NECA . The selective activation of the A1R is a promising strategy for treating glaucoma, type 2 diabetes mellitus, pain, epilepsy and heart conditions .

Synthesis of Benzyloxy and Phenoxy Derivatives
this compound can be used in the creation of benzyloxy and phenoxy derivatives of adenosine receptor agonists like N 6-cyclopentyl adenosine (CPA) and N 6-cyclopentyl 5′- N-ethylcarboxamidoadenosine (CP-NECA) .

Cosmetics
The SCCS has noted concerns about the safety of isopropyl cloprostenate and ethyl tafluprostamide when used in cosmetic products . Isopropyl cloprostenate is a propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5 dihydroxycyclopentyl]hept-5-enoate .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)cyclopentan-1-ol: Similar structure but with a phenyl group instead of a phenoxy group.

    2-(3-Bromophenoxy)cyclopentan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    2-(3-Methylphenoxy)cyclopentan-1-ol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-(3-Chlorophenoxy)cyclopentan-1-ol is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-(3-Chlorophenoxy)cyclopentan-1-ol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features a cyclopentanol ring substituted with a 3-chlorophenoxy group. The molecular formula is C10H11ClOC_{10}H_{11}ClO, with a molecular weight of approximately 198.65 g/mol. The presence of the chlorine atom in the phenoxy group enhances its lipophilicity, potentially influencing its reactivity and interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the chlorophenoxy moiety may engage in hydrophobic interactions, modulating enzyme activity and influencing signaling pathways. Such interactions are critical for understanding the compound's therapeutic potential.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. These properties are essential for developing new antibacterial agents, particularly against resistant strains of bacteria.

Anticancer Activity

Studies have shown that certain chlorophenoxy derivatives possess cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to induce apoptosis in tumor cells, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is hypothesized that through modulation of inflammatory pathways, it may provide therapeutic benefits in conditions characterized by excessive inflammation .

Research Findings and Case Studies

Recent studies have focused on the structure-activity relationships (SAR) of phenoxy derivatives, including this compound. These studies aim to optimize the biological activity by modifying substituents on the phenoxy ring:

Compound NameActivity TypeNotable Findings
This compoundAntimicrobial/AnticancerExhibits significant cytotoxicity against cancer cells.
2-(4-Bromophenoxy)cyclopentan-1-olAnti-inflammatoryModulates inflammatory responses in vitro.
ChlorphenesinAntimicrobialEffective against various bacterial strains.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-(3-chlorophenoxy)cyclopentan-1-ol

InChI

InChI=1S/C11H13ClO2/c12-8-3-1-4-9(7-8)14-11-6-2-5-10(11)13/h1,3-4,7,10-11,13H,2,5-6H2

InChI Key

AFQJHGUOOYMRCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)OC2=CC(=CC=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.